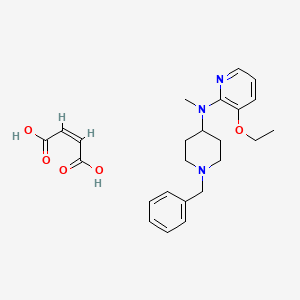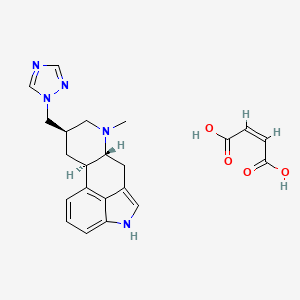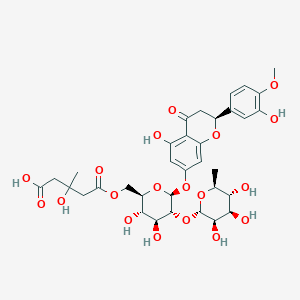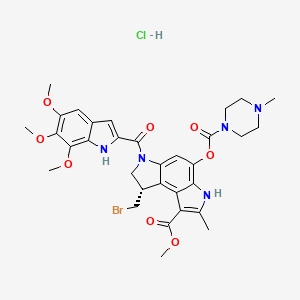![molecular formula C32H43NO12 B10837259 (E)-but-2-enedioic acid;3-[[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl-methylamino]methyl]-4-methoxy-2,5,6-trimethylphenol CAS No. 171277-07-9](/img/structure/B10837259.png)
(E)-but-2-enedioic acid;3-[[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl-methylamino]methyl]-4-methoxy-2,5,6-trimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JTH-601 is a chemical compound known for its role as an antagonist of the alpha 1 adrenergic receptor. This receptor is involved in various physiological processes, including the regulation of vascular tone and smooth muscle contraction. JTH-601 has been studied for its potential therapeutic applications, particularly in the treatment of conditions such as benign prostatic hyperplasia and cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JTH-601 involves several key steps. The starting materials typically include 4-hydroxy-2-isopropyl-5-methylphenol and 2-(4-hydroxy-2-isopropyl-5-methylphenoxy)ethylamine. These compounds undergo a series of reactions, including methylation, etherification, and amination, to form the final product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of JTH-601 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
JTH-601 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of JTH-601 can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
JTH-601 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of alpha 1 adrenergic receptor antagonists.
Biology: Investigated for its effects on smooth muscle contraction and vascular tone.
Medicine: Explored for its potential therapeutic applications in treating benign prostatic hyperplasia and cardiovascular diseases.
Wirkmechanismus
JTH-601 exerts its effects by binding to the alpha 1 adrenergic receptor, thereby blocking the action of endogenous agonists such as norepinephrine. This inhibition leads to the relaxation of smooth muscle and a reduction in vascular tone. The molecular targets involved include the alpha 1 adrenergic receptor subtypes, particularly the alpha 1L and alpha 1A subtypes. The pathways affected by JTH-601 include the inhibition of calcium influx and the reduction of intracellular calcium levels, which are crucial for muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamsulosin: Another alpha 1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Prazosin: An alpha 1 adrenergic receptor antagonist used to treat hypertension and post-traumatic stress disorder.
Alfuzosin: An alpha 1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Uniqueness of JTH-601
JTH-601 is unique in its high selectivity for the alpha 1L adrenergic receptor subtype, which is predominantly found in the prostate. This selectivity makes it particularly effective in treating conditions like benign prostatic hyperplasia with fewer side effects compared to other alpha 1 adrenergic receptor antagonists. Additionally, JTH-601 has shown a higher affinity for the human prostate than for human arteries, indicating its potential for targeted therapeutic applications .
Eigenschaften
CAS-Nummer |
171277-07-9 |
|---|---|
Molekularformel |
C32H43NO12 |
Molekulargewicht |
633.7 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;3-[[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl-methylamino]methyl]-4-methoxy-2,5,6-trimethylphenol |
InChI |
InChI=1S/C24H35NO4.2C4H4O4/c1-14(2)19-12-21(26)15(3)11-22(19)29-10-9-25(7)13-20-18(6)23(27)16(4)17(5)24(20)28-8;2*5-3(6)1-2-4(7)8/h11-12,14,26-27H,9-10,13H2,1-8H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI-Schlüssel |
SZSMNSNVWDKMMN-LVEZLNDCSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCN(CC2=C(C(=C(C(=C2C)O)C)C)OC)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCN(C)CC2=C(C(=C(C(=C2C)O)C)C)OC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Chlorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g][3,1]benzoxazin-4-one](/img/structure/B10837177.png)

![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B10837194.png)
![N-ethyl-6-[1-(6-piperazin-1-ylpyridin-2-yl)pyrazolo[4,3-c]pyridin-6-yl]pyrazin-2-amine](/img/structure/B10837201.png)

![3-[[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837236.png)

![(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B10837252.png)

![S-(fluoromethyl) (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate](/img/structure/B10837273.png)
![2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10837278.png)


